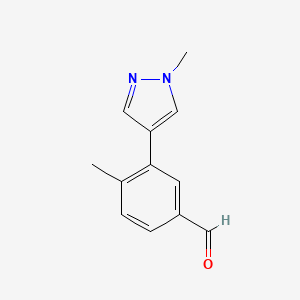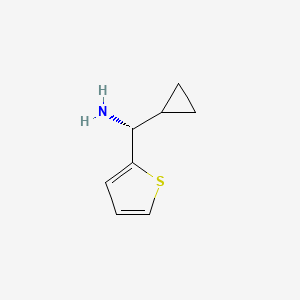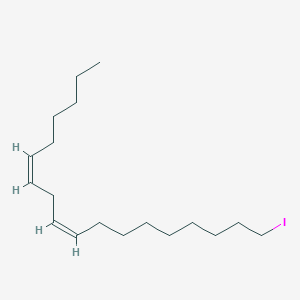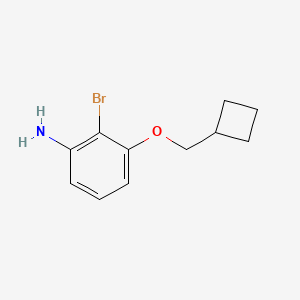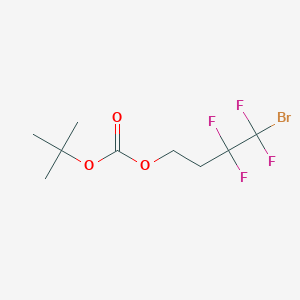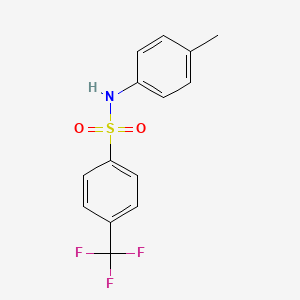![molecular formula C10H15NO2 B12086312 (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B12086312.png)
(5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol is an organic molecule featuring a furan ring substituted with a cyclopropylmethylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination. This involves the reaction of a furan aldehyde with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride.
Hydroxymethylation: The hydroxymethyl group can be introduced through the hydroxymethylation of the furan ring, often using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The furan ring can undergo hydrogenation to form tetrahydrofuran derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products
Oxidation: (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)carboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for cross-linking and other modifications that enhance material performance.
Mécanisme D'action
The mechanism of action of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The cyclopropylmethylamino group can form hydrogen bonds and other interactions with biological targets, while the furan ring can participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-{[(Methyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
(5-{[(Ethyl)amino]methyl}furan-2-yl)methanol: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
(5-{[(Phenyl)amino]methyl}furan-2-yl)methanol: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
Uniqueness
The uniqueness of (5-{[(Cyclopropylmethyl)amino]methyl}furan-2-yl)methanol lies in the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
[5-[(cyclopropylmethylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H15NO2/c12-7-10-4-3-9(13-10)6-11-5-8-1-2-8/h3-4,8,11-12H,1-2,5-7H2 |
Clé InChI |
DGEMJIKHBOHWGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCC2=CC=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B12086241.png)

